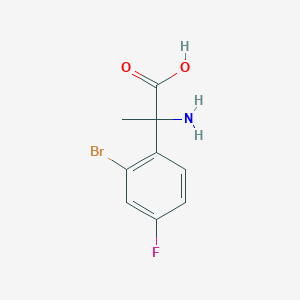
2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9BrFNO2 . It is also known as 3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid” is 1S/C9H9BrFNO2/c1-9(12,8(13)14)6-3-2-5(11)4-7(6)10;/h2-4H,12H2,1H3,(H,13,14) . This indicates the presence of a bromine and a fluorine atom on the phenyl group, an amino group, and a carboxylic acid group in the molecule .Physical And Chemical Properties Analysis
“2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid” is a solid at room temperature . It has a molecular weight of 262.08 . The compound’s IUPAC name is 3-(2-bromo-4-fluorophenyl)-beta-alanine .Scientific Research Applications
Asymmetric Synthesis of Fluorinated l-Tyrosine and Meta-l-Tyrosines
A method for the asymmetric synthesis of various fluorinated tyrosine derivatives, including (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid, is described. This process involves the synthesis of benzyl bromides, alkylation of glycine enolate derivatives, and subsequent hydrolysis, highlighting the compound's potential for creating bioactive molecules or as intermediates in pharmaceutical synthesis M. Monclus, Carine Masson, & A. Luxen, 1995.
Chemical Structure and Sensing Materials
Synthesis and Crystal Structure of 4-Amino-3-Fluorophenylboronic Acid
The synthesis from 4-bromo-2-fluoroaniline and its application in constructing glucose sensing materials that operate at physiological pH highlight its significance in developing diagnostic or therapeutic tools. The crystal structure analysis provides insights into its chemical behavior and potential applications in bioconjugation or as a building block in materials science Sasmita Das et al., 2003.
Fluorescent d-Amino Acids Synthesis
Synthesis of Fluorescent d-Amino Acids
The development of fluorescent d-amino acids using a Suzuki cross-coupling reaction, including derivatives such as (R)-2-amino-3-(4′-acetamido-[1,1′-biphenyl]-4-yl)propanoic acid, underscores its utility in peptide synthesis and fluorescence studies. This advances the field of bioimaging and proteomics by providing tools for studying protein dynamics and interactions Jyotirmoy Maity, D. Honcharenko, & R. Strömberg, 2015.
Antibacterial and Antifungal Polymer Modification
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
By condensing radiation-induced hydrogels with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, this research explores the creation of polymers with enhanced antibacterial and antifungal properties. Such modifications not only increase the hydrogel's biomedical applications but also its thermal stability, showcasing the compound's versatility in material science H. M. Aly & H. L. A. El-Mohdy, 2015.
Safety and Hazards
The safety data sheet for “2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid” indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The compound is classified under GHS07, and the precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-9(12,8(13)14)6-3-2-5(11)4-7(6)10/h2-4H,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNOGEXWVPOILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2626027.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2626030.png)

![N-(3-methoxypropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2626036.png)
![(1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2626037.png)
![(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2626039.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2626040.png)
![(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2626043.png)
![5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626045.png)
![4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B2626046.png)


